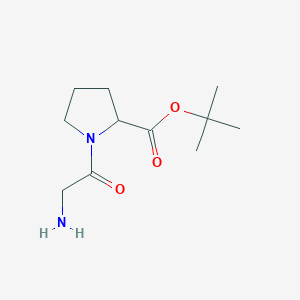
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, an aminoacetyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate with appropriate reagents. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of organic solvents such as toluene and catalysts like Pd2(dba)3.CHCl3 and P(tBu)3.HBF4.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-isobutylaluminium hydride (DIBAL) for reduction, and various oxidizing agents for oxidation . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and aminoacetyl groups
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12/h8H,4-7,12H2,1-3H3 |
Clave InChI |
LUYWADSVTQBBGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCN1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















